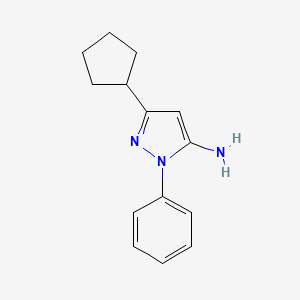

3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

WAY-624608 est un composé chimique qui a suscité l'intérêt de la recherche scientifique en raison de ses applications potentielles dans divers domaines. Il est connu pour sa structure et ses propriétés uniques, ce qui en fait un sujet d'étude précieux en chimie, en biologie et en médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du WAY-624608 implique plusieurs étapes, commençant généralement par la préparation de composés intermédiaires. La voie de synthèse exacte peut varier, mais elle comprend généralement les étapes suivantes :

Formation de la structure de base : Cette étape implique la création de la structure de base du WAY-624608 par une série de réactions chimiques, telles que la condensation ou la cyclisation.

Modifications des groupes fonctionnels : La structure de base est ensuite modifiée en introduisant divers groupes fonctionnels. Cela peut être réalisé par des réactions telles que l'alkylation, l'acylation ou l'halogénation.

Purification : Le composé final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour garantir sa pureté et sa qualité.

Méthodes de production industrielle

La production industrielle du WAY-624608 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés et des réacteurs à grande échelle. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

WAY-624608 subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : WAY-624608 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et hydrogénation catalytique.

Substitution : Halogènes (chlore, brome), nucléophiles (amines, alcools).

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

WAY-624608 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif ou intermédiaire dans la synthèse d'autres composés.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris l'inhibition enzymatique et la liaison aux récepteurs.

Médecine : Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies, telles que le cancer ou les troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.

Mécanisme d'action

Le mécanisme d'action du WAY-624608 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Il peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine, exhibit promising anticancer properties. A study highlighted the compound's potential as an inhibitor of cancer cell proliferation, specifically targeting pathways involved in tumor growth and metastasis. The structure of pyrazole allows for modifications that can enhance selectivity and potency against various cancer types .

Adenosine Receptor Modulation

The compound has been investigated as a selective antagonist for the adenosine A2B receptor, which plays a crucial role in various physiological processes and disease states, including cancer and inflammation. The development of selective ligands like this compound can lead to new therapeutic strategies for managing these conditions .

Synthetic Organic Chemistry

Catalytic Applications

this compound has been utilized in transition metal-catalyzed reactions, particularly in the synthesis of pyrazolo[1,5-a]quinazolines. This reaction involves a Rh(III)-catalyzed [5 + 1] annulation process that demonstrates high atom economy and functional group tolerance. The ability to produce complex structures efficiently makes this compound valuable in synthetic methodologies .

Combinatorial Synthesis

The compound serves as a versatile building block in combinatorial chemistry, allowing for the rapid synthesis of libraries of derivatives with varied biological activities. Its unique structural features facilitate the exploration of structure-activity relationships (SAR) in drug discovery .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in the development of advanced polymers and nanomaterials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the efficacy against various cancer cell lines | Demonstrated significant inhibition of cell proliferation in vitro |

| Adenosine A2B Receptor Study | Explored selective antagonism | Identified potential therapeutic applications in inflammation and cancer treatment |

| Catalytic Synthesis Research | Developed new synthetic pathways | Achieved high yields in the formation of complex pyrazolo[1,5-a]quinazolines |

Mécanisme D'action

The mechanism of action of WAY-624608 involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

WAY-624608 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Parmi les composés similaires, citons :

WAY-316606 : Connu pour son rôle d'inhibiteur de la protéine apparentée au Frizzled-1 sécrétée, qui augmente la signalisation Wnt.

WAY-100635 : Un antagoniste sélectif des récepteurs de la sérotonine utilisé dans la recherche neuropharmacologique.

Comparé à ces composés, WAY-624608 peut présenter des caractéristiques structurelles ou des activités biologiques distinctes qui le rendent particulièrement précieux pour des applications de recherche spécifiques.

Conclusion

WAY-624608 est un composé polyvalent qui présente un potentiel significatif dans divers domaines scientifiques. Ses propriétés uniques et ses applications diversifiées en font un sujet d'étude précieux, contribuant aux progrès de la chimie, de la biologie, de la médecine et de l'industrie.

Activité Biologique

3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C14H17N3

- Molecular Weight : 227.31 g/mol

- InChI Key : CYEJSDIIYMALPN-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

2. Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties, which are common among pyrazole derivatives. Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest in drug development.

3. Anticancer Potential

Preliminary studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. While direct evidence for this compound is sparse, the structural similarities with known anticancer agents warrant further investigation.

The biological activity of this compound is thought to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to altered cellular functions.

Research Findings and Case Studies

Recent studies have focused on the optimization of pyrazole-based compounds for enhanced biological activity. For instance, a study published in the Journal of Medicinal Chemistry reported lead optimization efforts that improved the pharmacological profiles of related pyrazole compounds .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-cyclopentyl-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-14-10-13(11-6-4-5-7-11)16-17(14)12-8-2-1-3-9-12/h1-3,8-11H,4-7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJSDIIYMALPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.